Part 1: Physicochemical Profile & Molecular Weight Analysis
Part 1: Physicochemical Profile & Molecular Weight Analysis
Technical Whitepaper: Characterization and Utilization of 4-Amino-3-bromo-5-fluorophenol
Executive Summary 4-Amino-3-bromo-5-fluorophenol (CAS 847872-11-1) is a high-value, tri-functionalized aromatic scaffold critical to modern drug discovery, particularly in the development of kinase inhibitors and fragment-based drug design (FBDD). Its unique substitution pattern—combining a polar phenol/aniline core with lipophilic, metabolically stable halogen motifs—allows for precise modulation of ligand-protein binding affinities. This guide provides a rigorous technical analysis of its physicochemical properties, a self-validating synthetic workflow, and analytical protocols designed for high-integrity structural confirmation.
In medicinal chemistry, "molecular weight" is rarely a static integer; it is a distribution essential for mass spectrometric (MS) validation. For 4-Amino-3-bromo-5-fluorophenol, the presence of bromine introduces a distinct isotopic signature that serves as a primary diagnostic tool.
Molecular Data Specifications
| Property | Value / Description |
| IUPAC Name | 4-Amino-3-bromo-5-fluorophenol |
| CAS Number | 847872-11-1 |
| Molecular Formula | C₆H₅BrFNO |
| Average Molecular Weight | 206.01 g/mol |
| Monoisotopic Mass ( | 204.9539 Da |
| Monoisotopic Mass ( | 206.9518 Da |
| Exact Mass | 204.9539 |
| Predicted logP | ~1.6 (Lipophilic shift due to Br/F vs. parent aminophenol) |
| pKa (Phenol) | ~9.2 (Predicted; F/Br electron withdrawal increases acidity vs. phenol) |
The Isotopic Signature (MS Validation)
The molecular weight of this compound must be understood through its mass spectrum. Bromine naturally exists as two stable isotopes,
-
Diagnostic Rule: In LC-MS (ESI+ or ESI-), a pure sample of 4-Amino-3-bromo-5-fluorophenol will not appear as a single peak at 206.01. Instead, it will manifest as a "doublet" pattern:
-
M Peak (
Br): ~205 m/z -
M+2 Peak (
Br): ~207 m/z -
Intensity Ratio: ~1:1
-
Scientist’s Note: If your MS data shows a single dominant peak or a ratio deviating significantly from 1:1, the bromination has likely failed or dehalogenation has occurred during ionization.
Part 2: Synthetic Pathways & Causality[1]
The synthesis of 4-Amino-3-bromo-5-fluorophenol relies on the synergistic directing effects of the amino and hydroxyl groups. The amino group (
Retrosynthetic Logic
-
Target: 4-Amino-3-bromo-5-fluorophenol.[1][2][3][4][5][][7][8][9]
-
Precursor: 4-Amino-3-fluorophenol (CAS 399-95-1).
-
Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine (
) to control regioselectivity and prevent over-bromination (e.g., dibromination at C2 and C6).
Mechanism:
-
Directing Effects: The
at C4 directs incoming electrophiles to C3 and C5. -
Steric/Electronic Constraints: C3 is occupied by Fluorine. C5 is open and highly activated. The
at C1 also directs ortho to C2 and C6, but the activation energy for the amine-directed position (C5) is significantly lower. -
Outcome: Selective monobromination at C5 (which becomes C3 in the final numbering due to alphabetical priority of Bromo > Fluoro).
Experimental Workflow (Self-Validating Protocol)
Figure 1: Controlled monobromination workflow utilizing amino-directed regioselectivity.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of 4-Amino-3-fluorophenol in Acetonitrile (ACN) or DMF. Cool to 0°C to suppress di-bromination.
-
Bromination: Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise over 30 minutes. Why? Slow addition prevents high local concentrations of radicals/bromonium ions that lead to byproducts.
-
Monitoring: Check TLC (solvent: Hexane/EtOAc 3:1). Look for the disappearance of the starting material (
) and appearance of a less polar spot ( , due to Br lipophilicity). -
Quench: Add 10% aqueous
(Sodium Thiosulfate) to neutralize unreacted bromine species. -
Workup: Extract with Ethyl Acetate. Wash with brine. Dry over
.[4][8] -
Purification: Recrystallize from Hexane/DCM or perform flash chromatography if necessary.
Part 3: Analytical Validation (The Self-Validating System)
To ensure the integrity of the synthesized compound, researchers must validate both the position of the bromine and the integrity of the ring system.
NMR Characterization Strategy
The
-
Expected Signals:
-
Protons remaining: H2 and H6 (using phenol numbering C1-OH).
-
H2 (Ortho to OH, Meta to Br, Para to F): Appears as a doublet or multiplet due to long-range coupling (
). -
H6 (Ortho to OH, Meta to F): Appears as a doublet of doublets (
coupling is typically 8–10 Hz). -
Diagnostic Shift: The disappearance of the proton at the C5 position (relative to the precursor) confirms substitution.
-
Mass Spectrometry Logic
Figure 2: Mass Spectrometry decision logic for validating brominated intermediates.
Part 4: Applications in Drug Discovery
4-Amino-3-bromo-5-fluorophenol is not merely a building block; it is a "privileged scaffold" in kinase inhibitor design.
-
Kinase Hinge Binding: The phenol
and aniline can form critical hydrogen bonds with the hinge region of kinase enzymes (e.g., VEGFR, RAF kinases). -
Halogen Scanning:
-
Fluorine (C5): Blocks metabolic oxidation (CYP450 blocking) and modulates the pKa of the phenol, often improving bioavailability.
-
Bromine (C3): Provides a handle for Suzuki-Miyaura coupling to extend the scaffold into the "solvent-exposed" or "back-pocket" regions of the protein binding site.
-
-
Bioisosteres: This scaffold is often used to replace more labile aminophenols to increase lipophilicity (
adjustment) without sacrificing H-bond donor/acceptor capability.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2735919 (4-Amino-3-fluorophenol - Precursor Data). PubChem. Available at: [Link]
- European Patent Office. Process for the preparation of halogen containing 4-amino phenols. Patent EP1514865A1.
- United States Patent and Trademark Office. Preparation of halogenated 4-aminophenols. Patent US7358397B2.
-
Amerigo Scientific. 4-Amino-3-Bromo-5-Fluorophenol Product Data (CAS 847872-11-1).[3][7][9] Available at: [Link]
Sources
- 1. US7358397B2 - Preparation of halogenated 4-aminophenols - Google Patents [patents.google.com]
- 2. Chemsigma International Co., Ltd. [chemsigma.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-Bromo-3-fluorophenol | 443-81-2 [chemicalbook.com]
- 5. EP1514865A1 - Process for the preparation of halogen containing 4-amino phenols - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 2-Bromo-4-fluorophenol | 496-69-5 [chemicalbook.com]
- 9. 4-Amino-3-Bromo-5-Fluorophenol - Amerigo Scientific [amerigoscientific.com]
